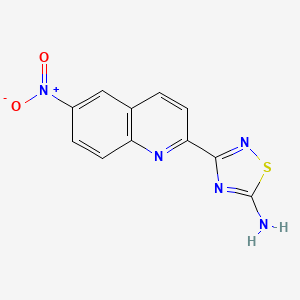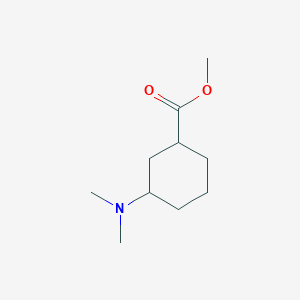
Methyl 3-(dimethylamino)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(dimethylamino)cyclohexanecarboxylate: is a chemical compound characterized by a cyclohexane ring substituted with a dimethylamino group at the third position and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid or its derivatives.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Process: For large-scale production, a continuous flow process may be employed to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine.
Substitution: Substitution reactions at the dimethylamino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexanecarboxylates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For example, in medicinal chemistry, the compound may inhibit an enzyme by binding to its active site, thereby modulating its activity.
Comparison with Similar Compounds
Methyl cyclohexanecarboxylate: Lacks the dimethylamino group.
Methyl 1-(3-(dimethylamino)propoxy)cyclohexanecarboxylate: Contains an additional propoxy group.
Methyl 2,4-dioxo-6-phenyl-1-cyclohexanecarboxylate: Features a phenyl group and two keto groups.
Uniqueness: Methyl 3-(dimethylamino)cyclohexanecarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
36365-99-8 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 3-(dimethylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
MJTSHDSFJWBGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
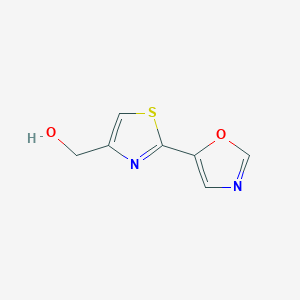
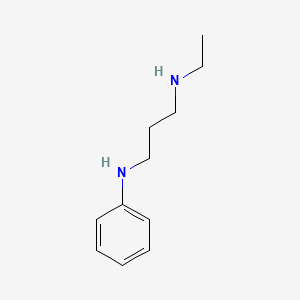

![3-[(4-chloro-2-fluorophenyl)methyl]-7-ethyl-2H-indazole](/img/structure/B15356326.png)
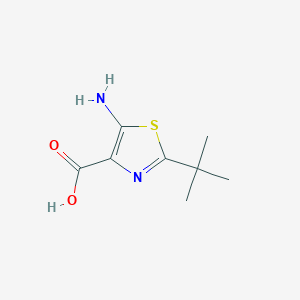
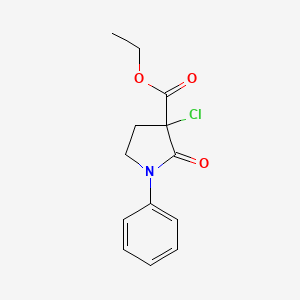
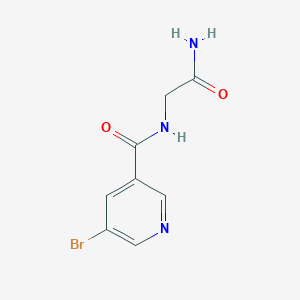
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)
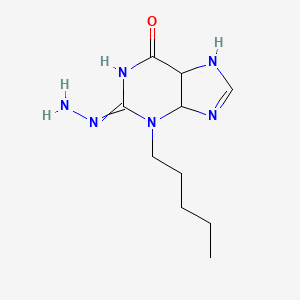

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-cyano-4-methylbenzoate](/img/structure/B15356379.png)

